Anabasamine

概要

説明

Anabasamine is an alkaloid compound isolated from the plant Anabasis aphylla. It is a member of the pyridine, piperidine, and pyrrolidine alkaloids family. The molecular formula of this compound is C16H19N3, and it has a molecular weight of 253.1579 g/mol . This compound is known for its various pharmacological properties, including sedative, hypotensive, and ganglioblocking actions .

準備方法

Synthetic Routes and Reaction Conditions: Anabasamine can be synthesized through several methods. One common approach involves the isolation of alkaloids from the high-boiling fraction of Anabasis aphylla. The process includes the extraction of alkaloids using solvents like chloroform, followed by fractionation and purification . Another method involves the oxidation of the base to produce 2,3’-bipyridyl-5-carboxylic acid, confirming the structure of this compound .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of alkaloids from Anabasis aphylla using sulfuric acid. This method allows for the direct extraction of alkaloids from the plant material, followed by purification and isolation of this compound .

化学反応の分析

Types of Reactions: Anabasamine undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the oxidation of this compound can produce 2,3’-bipyridyl-5-carboxylic acid .

Common Reagents and Conditions:

Oxidation: Potassium permanganate or manganese dioxide can be used as oxidizing agents.

Reduction: Hydrogenation using palladium on carbon as a catalyst.

Substitution: Halogenation reactions using reagents like bromine or chlorine.

Major Products:

Oxidation: 2,3’-bipyridyl-5-carboxylic acid.

Reduction: Reduced forms of this compound with altered functional groups.

Substitution: Halogenated derivatives of this compound.

科学的研究の応用

Neuropharmacological Applications

Anabasamine exhibits significant activity at nicotinic acetylcholine receptors (nAChRs), which are crucial for various neurological processes. Research indicates that it acts as a selective ligand for the α4β2 and α7 nAChR subtypes, showing promising binding affinities compared to other compounds such as nicotine and anatabine.

Binding Affinity and Efficacy

- Binding Affinity (Ki values) :

- This compound:

- (+)-anatabine:

- (−)-anatabine:

- Agonist Potency (EC50 values) :

These findings suggest that this compound may enhance cognitive functions and memory, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease by potentially lowering β-amyloid production in human brain cells .

Anticancer Properties

This compound has also been studied for its anticancer properties. Preliminary studies indicate that it may exhibit cytotoxic effects against various cancer cell lines.

Physiological Effects on Animal Models

Research involving animal models has demonstrated the physiological effects of this compound on behavior and body temperature regulation.

Experimental Findings

- In studies assessing hypothermia induced by apomorphine, this compound exhibited significant effects on body temperature regulation in mice and rats. Higher doses resulted in pronounced hypothermia, suggesting a potential application in managing conditions characterized by hyperthermia or excessive physical arousal .

- The half-lethal dose (HLD50) for this compound was determined to be approximately 159 mg/kg in mice, indicating its relative toxicity profile compared to other alkaloids .

Synthesis and Development

The synthesis of this compound has been achieved through various methodologies aimed at increasing yield and efficiency. Notably, a versatile synthetic approach employing pyridyl anion addition has been developed to produce this compound and its analogs effectively .

作用機序

Anabasamine exerts its effects primarily through its interaction with nicotinic acetylcholine receptors in the central and peripheral nervous systems. It has a higher binding affinity for receptors with an α7 subunit, leading to the depolarization of neurons and the release of neurotransmitters like dopamine and norepinephrine . This mechanism underlies its sedative and analgesic properties.

類似化合物との比較

Anabasine: Another alkaloid from Anabasis aphylla with similar pharmacological properties but different molecular structure.

Nicotine: Structurally similar to anabasamine and acts on nicotinic acetylcholine receptors but has different pharmacokinetics and effects.

Lupinine: Another alkaloid from the same plant with distinct pharmacological actions.

Uniqueness of this compound: this compound is unique due to its pronounced sedative and analgesic effects, which are significantly enhanced when combined with other sedatives like morphine . Its ability to lower the tonus of smooth musculature and retard cardiac rhythm also sets it apart from similar compounds .

生物活性

Anabasamine is a pyridine-piperidine alkaloid primarily found in Nicotiana plants, particularly in N. glauca (Tree Tobacco). It was first isolated from the toxic plant Anabasis aphylla in 1931. The compound has gained interest due to its structural similarity to nicotine and its potential biological activities, particularly concerning nicotinic acetylcholine receptors (nAChRs).

- Chemical Structure : this compound exists as a racemic mixture, comprising two enantiomers: (−)-anabasamine and (+)-anabasamine.

- Molecular Formula : C₁₁H₁₄N₂

- Molecular Weight : 174.25 g/mol

Biological Activity Overview

This compound exhibits various biological activities, particularly its interaction with nAChRs, which are crucial for neurotransmission and are implicated in numerous neurological disorders.

Nicotinic Acetylcholine Receptor Interaction

Research indicates that this compound acts as an agonist at nAChRs, with distinct affinities for different receptor subtypes:

| Receptor Type | This compound Affinity (K_i) | Potency (EC_50) |

|---|---|---|

| α7-nAChR | 0.39 µM | 18 µM |

| α4β2-nAChR | 1.1 µM | >30 µM |

The (−)-anabasamine enantiomer is notably more potent at the α7-nAChR compared to the α4β2-nAChR, while (+)-anabasamine displays selectivity towards the α4β2-nAChR. This stereochemical distinction is significant as it influences both the pharmacological effects and the toxicity profile of the compound .

Toxicological Profile

Toxicity studies have shown that:

- (−)-Anabasamine : LD50 = 16 mg/kg

- (+)-Anabasamine : LD50 = 11 mg/kg

These results indicate that (+)-anabasamine is more toxic than its counterpart, highlighting the importance of stereochemistry in determining both efficacy and safety .

Therapeutic Potential

This compound's interaction with nAChRs suggests potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's disease. Studies have indicated that compounds similar to this compound can lower β-amyloid production in human brain cells and improve cognitive functions in animal models .

Case Studies and Research Findings

-

Neuropharmacological Studies :

- A study demonstrated that this compound could enhance memory and attention dysfunction in rats, suggesting its role as a cognitive enhancer .

- Another research highlighted its potential anti-inflammatory properties alongside anticholinesterase activity, indicating broader therapeutic implications beyond just nAChR modulation .

- Synthesis and Isolation Challenges :

- Comparative Analysis with Related Alkaloids :

特性

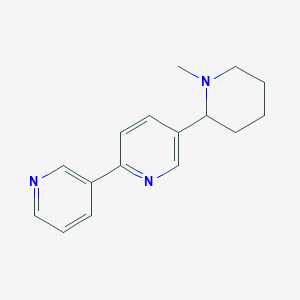

IUPAC Name |

5-(1-methylpiperidin-2-yl)-2-pyridin-3-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3/c1-19-10-3-2-6-16(19)14-7-8-15(18-12-14)13-5-4-9-17-11-13/h4-5,7-9,11-12,16H,2-3,6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZRDBHMKTWECOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1C2=CN=C(C=C2)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60942578 | |

| Record name | 5-(1-Methylpiperidin-2-yl)-2,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20410-87-1 | |

| Record name | Anabasamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20410-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anabasamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020410871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(1-Methylpiperidin-2-yl)-2,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANABASAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65LB65490V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。